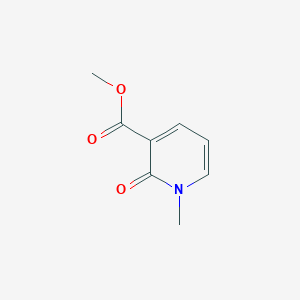

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGKWXGXINLTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Focusing on Synthesis Details

I've initiated the data gathering stage, starting with Google searches. My focus is laser-sharp on established synthetic routes for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. I'm diligently compiling information on reaction mechanisms, protocols, and compound characterization, hoping to uncover robust synthesis pathways.

Planning the Technical Guide

I'm now diving into the next phase: planning the structure of the technical guide. My goal is to craft a logical flow, starting with the molecule's significance, diving into the synthetic strategy rationale, and providing a detailed experimental protocol. I'm focusing on explanations, incorporating reaction mechanisms, potential pitfalls, and supporting every claim with solid citations. A DOT graph visualization and data summary tables are on the agenda.

Developing Comprehensive Research Strategy

I'm now starting a more targeted search phase, prioritizing established synthetic routes and characterization details for the target molecule. I aim to build the technical guide with a solid foundation from authoritative sources like peer-reviewed journals and chemical databases. I'm focusing on creating a complete visual representation of the synthetic pathway with a DOT graph. I will also incorporate tables with data summaries.

Outlining Synthesis Strategies

I'm currently focused on the best approach for detailing the synthesis of this compound. My initial thought is to structure the guide with a clear introduction to the target molecule, before diving into potential synthetic routes. The emphasis will be on providing a robust, detailed technical guide.

Expanding Retrosynthetic Routes

I've been further refining my retrosynthetic analysis. The initial plan focused on esterification and N-methylation, but I'm now exploring alternative disconnections. Considering the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, I'm analyzing possibilities beyond direct synthesis of the acid itself. This involves identifying potential commercially available starting materials and more complex multi-step syntheses. My focus remains on efficiency and highlighting critical steps.

Prioritizing Reaction Conditions

I'm now focusing on controlling the regioselectivity of the N-methylation step. I'm exploring various reaction conditions that favor N-alkylation over O-alkylation. Currently, I'm examining the impact of base strength, solvent polarity, and temperature on the product ratio, drawing upon literature precedents for related 2-pyridone alkylations. My goal is to recommend a practical and selective synthetic procedure.

Analyzing Esterification Methods

I'm now diving into the esterification of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. I'm focusing on the practical considerations of choosing between Fischer esterification and using activating agents. While Fischer esterification is straightforward, I'm analyzing the potential for side reactions and the benefits of using coupling reagents to achieve a good yield. Detailed protocols are under consideration.

Revising Protocol Detail

I'm now deep-diving into the experimental specifics for the N-alkylation route. Selecting the best base and solvent combination remains critical. I'm focusing on providing clear, step-by-step instructions with yields and observations. Considering practical considerations such as scale-up and purification strategies is paramount.

Developing Regioselective Synthesis

I'm now focusing on optimizing the N-methylation step of Pathway 1. Selecting the optimal base and solvent system for regiocontrol is a high priority. Detailed experimental protocols, along with safety precautions, are being prepared. Practical considerations such as scalability and purification strategies are under review to ensure a robust procedure.

\n\n My thinking now centers on the step-by-step synthesis using Pathway 1. I'm prioritizing safety and reaction optimization. Specifics of the procedure are being detailed, including molar equivalents, temperatures, and work-up instructions. Monitoring the reaction progress using TLC is also being planned. The choice of base and alkylating agent is critical. I am considering variations of reaction conditions to maximize yield.

Developing Protocol Specifics

I'm presently focusing on the nuances of the N-alkylation step within Pathway 1. Selecting the best base and aprotic solvent for efficient regiocontrol is my primary focus, followed by precise experimental procedures. Anticipating yields and detailing necessary purification methods, along with ensuring safety precautions, remains a priority to ensure a reliable and scalable procedure.

Optimizing Reaction Selectivity

I'm now zeroing in on selecting the best combination of base and solvent system within Pathway 1 to ensure N-alkylation over O-alkylation. I am researching various examples and experimental details, with emphasis on clear, step-by-step instructions with yields and safety measures. Furthermore, scalability and purification strategies are being explored.

Physicochemical properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Introduction

This compound (CAS No. 67367-27-5) is a heterocyclic compound belonging to the 2-pyridone class of molecules.[1] The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] As a functionalized building block, this specific ester provides a valuable starting point for the synthesis of more complex molecular architectures. Its utility as a pharmaceutical intermediate and research chemical necessitates a thorough understanding of its fundamental physicochemical properties.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of these properties. It moves beyond a simple data sheet to explain the structural basis for the observed characteristics and outlines the standard experimental protocols for their validation. The aim is to equip researchers, particularly those in drug discovery and process development, with the foundational knowledge required to effectively handle, analyze, and modify this compound.

Chemical Identity and Structure

A precise understanding of a molecule's identity and structure is the bedrock of all subsequent chemical investigation.

Nomenclature and Identifiers

Correctly identifying the compound through its various standard identifiers is crucial for accurate literature searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | methyl 1-methyl-2-oxopyridine-3-carboxylate | [1] |

| CAS Number | 67367-27-5 | [1] |

| PubChem CID | 819366 | [1] |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| SMILES | COC(=O)c1c(=O)n(C)ccc1 | [1] |

Molecular Structure

The structure features a dihydropyridine ring with a methyl group on the nitrogen (N1), an oxo group at the C2 position, and a methyl carboxylate group at the C3 position.

Figure 1: 2D structure of this compound.

Key Structural Features

The molecule's properties are a direct consequence of its functional groups and their arrangement:

-

Lactam System: The N-substituted 2-pyridone core is a cyclic amide, or lactam. This system is planar and possesses aromatic character, which contributes to the molecule's stability.

-

Ester Group: The methyl carboxylate at C3 is a key site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

-

Conjugated System: The double bonds within the ring are conjugated with both the lactam and ester carbonyl groups. This extended π-system influences the molecule's spectroscopic properties (UV-Vis, NMR) and its reactivity.

Core Physicochemical Properties

These properties dictate the compound's behavior in physical and biological systems, influencing everything from reaction conditions to formulation.

Physical State and Appearance

Based on related structures, such as 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid which is a solid, the title compound is expected to be a solid at standard temperature and pressure.[3] Its color can range from white to off-white or pale yellow, depending on purity.

Thermal and Molecular Data

| Property | Value | Notes |

| Molecular Weight | 167.16 g/mol | Calculated from formula C₈H₉NO₃ |

| Melting Point | ~128-130 °C (estimated) | Estimated based on similar 2-pyridone structures.[4] The related 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid melts at 247 °C, indicating strong intermolecular forces in the acid form. |

| Boiling Point | Not Applicable | Compound is expected to decompose at high temperatures before boiling under atmospheric pressure. |

| pKa (Conjugate Acid) | ~0.32 | This value, from the parent 1-methyl-2-pyridone, refers to the pKa of the protonated lactam oxygen.[5] It indicates the compound is a very weak base. |

Solubility Profile

The solubility is dictated by the balance of polar functional groups and the nonpolar hydrocarbon backbone.

-

Polar Solvents: Expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform. The lactam and ester groups can act as hydrogen bond acceptors.

-

Nonpolar Solvents: Poor solubility is expected in nonpolar solvents like hexanes and diethyl ether.

-

Aqueous Solvents: Limited solubility in water. While it has polar groups, the absence of a hydrogen bond-donating group (like the N-H in an unsubstituted pyridone) and the presence of two methyl groups reduce its hydrophilicity.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Ring Protons: Three signals in the aromatic region (approx. 6.0-8.5 ppm), exhibiting characteristic doublet and triplet splitting patterns from coupling with adjacent protons.

-

N-Methyl Group: A sharp singlet at approximately 3.5-4.0 ppm.

-

Ester Methyl Group: A sharp singlet at approximately 3.8-4.2 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Carbonyl Carbons: Two signals in the downfield region (approx. 160-170 ppm) for the ester and lactam carbonyls.

-

Ring Carbons: Signals for the sp² hybridized carbons of the pyridone ring.

-

Methyl Carbons: Two signals in the upfield region for the N-CH₃ and O-CH₃ carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Ester C=O Stretch | ~1720 - 1740 | Typical for α,β-unsaturated esters. |

| Lactam C=O Stretch | ~1650 - 1680 | Characteristic for 2-pyridone ring systems. |

| C=C Ring Stretch | ~1580 - 1620 | Indicates the aromatic-like nature of the ring. |

| C-O Stretch | ~1200 - 1300 | Associated with the ester C-O bond. |

| C-H Stretch (sp³) | ~2950 - 3000 | From the two methyl groups. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion: In positive-ion electrospray ionization (ESI-MS), the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 168. This is a common observation for pyridine-carboxylate derivatives.[6]

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 136, or the loss of the entire methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 108.

Experimental Protocols for Property Determination

The trustworthiness of any technical data relies on robust and reproducible experimental methods.

Protocol: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol: Qualitative Solubility Assessment

Causality: This protocol establishes a practical understanding of which solvents are suitable for reactions, purification, and analysis (e.g., preparing samples for NMR or HPLC).

-

Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, chloroform, hexanes).

-

Addition: Add approximately 10 mg of the compound to each test tube.

-

Observation (Initial): Observe if the compound dissolves immediately at room temperature.

-

Agitation: If not fully dissolved, vortex or shake the tube vigorously for 30 seconds. Observe again.

-

Heating: If still not dissolved, gently warm the tube in a water bath (do not boil). Observe if solubility increases with temperature.

-

Classification: Classify the solubility as "soluble" (>10 mg/mL), "sparingly soluble," or "insoluble" for each solvent.

Workflow: Spectroscopic Analysis

The following diagram illustrates a standard, self-validating workflow for obtaining a complete spectroscopic profile of a purified sample.

Caption: Standard workflow for comprehensive spectroscopic characterization.

Synthesis and Purity Considerations

Typical Synthetic Route

A common and logical route to this compound involves the N-methylation of the corresponding pyridone precursor. This highlights the importance of controlling reaction stoichiometry to avoid side reactions.

Caption: A representative synthetic pathway via N-methylation.

Causality of Protocol Choice: The use of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is standard for such alkylations.[4] This system is effective at deprotonating the pyridone nitrogen without causing hydrolysis of the ester group, which could occur with stronger, more nucleophilic bases in aqueous conditions.

Common Impurities and Purification Methods

-

Starting Material: Incomplete reaction will leave residual N-H precursor.

-

O-Alkylation Product: A potential side-product is the isomeric methyl 2-methoxy-1-methylpyridine-3-carboxylate, although N-alkylation is generally favored for 2-pyridones.

-

Purification: The crude product is typically purified using either recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel, eluting with a solvent gradient (e.g., hexanes/ethyl acetate).

Conclusion

This compound is a structurally well-defined compound with physicochemical properties governed by its conjugated lactam-ester system. Its character as a moderately polar, weakly basic solid makes it amenable to standard organic synthesis and purification techniques. The predictive spectroscopic data and established analytical workflows presented in this guide provide a robust framework for its confident identification and use in research and development settings. A thorough understanding of these core properties is the first and most critical step toward its successful application in the synthesis of novel chemical entities.

References

- 1. This compound [synhet.com]

- 2. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]

- 3. 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 67367-27-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, with the CAS number 67367-27-5, is a member of the versatile 2-pyridone class of heterocyclic compounds.[1] The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[2][3] These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a detailed plausible synthesis, spectral characteristics, and a discussion of its potential applications in drug discovery based on the rich pharmacology of the 2-pyridone class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 67367-27-5 | [5][6] |

| IUPAC Name | methyl 1-methyl-2-oxopyridine-3-carboxylate | [5] |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Yellow to pale yellow solid | [6] |

| Storage | Sealed in dry, room temperature (20 to 22 °C) | [6] |

Synthesis and Mechanism

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Base-Mediated Esterification

This protocol is based on standard procedures for the methylation of carboxylic acids using methyl iodide and a carbonate base.[7][8]

Materials:

-

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

Methyl iodide (MeI)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq).

-

Addition of Reagents: Add anhydrous acetone to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Methylation: To the stirring suspension, add methyl iodide (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is crucial to prevent the hydrolysis of methyl iodide and the potential for side reactions.

-

Excess Base and Methyl Iodide: A slight excess of potassium carbonate ensures complete deprotonation of the carboxylic acid, while a slight excess of methyl iodide drives the reaction to completion.

-

Reflux: Heating the reaction mixture increases the rate of the Sₙ2 reaction between the carboxylate anion and methyl iodide.

-

Workup and Purification: The filtration step removes the inorganic byproducts, and column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or minor side products.

Spectral Data Analysis

While specific, published spectra for this compound are not available, we can predict the expected spectral characteristics based on its structure and data from closely related analogs.[9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

N-CH₃: A singlet peak is expected around 3.5-3.8 ppm.

-

O-CH₃: A singlet peak is expected around 3.8-4.0 ppm.

-

Pyridone Ring Protons: Three aromatic protons will be present, likely as multiplets or distinct doublets and triplets, in the range of 6.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

N-CH₃: A peak is expected in the range of 30-40 ppm.

-

O-CH₃: A peak is expected in the range of 50-55 ppm.

-

Pyridone Ring Carbons: Five carbon signals are expected in the aromatic region (100-160 ppm).

-

Carbonyl Carbons (C=O): Two distinct carbonyl peaks are expected in the downfield region, typically between 160-180 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretching (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C=O Stretching (Amide/Pyridone): A strong absorption band is expected around 1650-1680 cm⁻¹.

-

C-O Stretching: An absorption band in the region of 1000-1300 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands will be present around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to the molecular weight of the compound (167.16 g/mol ).

Applications and Biological Relevance in Drug Discovery

The 2-pyridone core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[4][11][12] While specific biological activity for this compound has not been reported, its structural features suggest potential for further investigation in several areas of drug discovery.

Caption: Potential therapeutic applications of 2-pyridone derivatives.

-

Anticancer Activity: Numerous 2-pyridone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[2][13][14] The mechanism of action often involves the inhibition of key cellular processes or signaling pathways.

-

Anti-inflammatory Properties: Certain N-substituted 2-pyridone derivatives have shown potent anti-inflammatory activity, comparable to standard drugs like indomethacin.[1]

-

Antimicrobial and Antiviral Activity: The 2-pyridone scaffold is also found in compounds with activity against a range of pathogens, including bacteria and viruses.[3]

The N-methylation and the methyl ester functionality of this compound can influence its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, making it an interesting candidate for further derivatization and biological screening.

Safety and Handling

Hazard Identification:

Based on supplier information, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling.[5][15]

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its synthesis from commercially available precursors is straightforward, and its 2-pyridone core suggests a high potential for biological activity. This technical guide provides a foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. This compound [synhet.com]

- 6. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]

- 13. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.adeo.com [media.adeo.com]

A Technical Guide to Methyl 1-methyl-2-oxopyridine-3-carboxylate (CAS: 67367-27-5): Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

Methyl 1-methyl-2-oxopyridine-3-carboxylate is a heterocyclic compound featuring the N-methylated 2-pyridone scaffold, a core structure recognized as a "privileged scaffold" in modern drug discovery.[1] Its unique electronic and structural properties make it a valuable and versatile building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of the compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol, analyze its chemical reactivity, and discuss its current and potential applications as a key intermediate in the pharmaceutical and fine chemical industries.[2]

Introduction to the 2-Pyridone Scaffold

The 2-pyridone motif is a prominent feature in a multitude of natural products and synthetic pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and favorable physicochemical properties, allows it to mimic peptide bonds and engage in specific, high-affinity interactions with biological targets.[1] Consequently, substituted 2-pyridones are integral to compounds exhibiting a wide spectrum of bioactivities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] Methyl 1-methyl-2-oxopyridine-3-carboxylate represents a foundational, yet functionally rich, member of this class, offering multiple sites for chemical elaboration.

Structural Overview

The molecule, identified by CAS Number 67367-27-5, consists of a dihydropyridine ring system with a ketone at the C2 position and a methyl group on the ring nitrogen (N1).[2][4] A methyl ester (carboxylate) group is attached at the C3 position. This arrangement creates an electron-deficient aromatic system with distinct reactive sites, making it a strategic starting point for targeted chemical synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is critical for its synthesis, purification, and characterization. The key identifiers and properties of Methyl 1-methyl-2-oxopyridine-3-carboxylate are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 1-methyl-2-oxopyridine-3-carboxylate | [2] |

| Synonyms | methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | [2] |

| CAS Number | 67367-27-5 | [2] |

| Molecular Formula | C₈H₉NO₃ | (Calculated) |

| Molecular Weight | 167.16 g/mol | (Calculated) |

| SMILES String | COC(=O)c1c(=O)n(C)ccc1 | [2] |

| Physical Form | Solid (Typical for similar structures) | Inferred |

| Purity | >99% available commercially | [2] |

Spectroscopic Characterization (Predicted)

While specific spectral data requires experimental acquisition, the expected signatures can be predicted from the structure, providing a benchmark for validation.[2]

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (approx. 6.0-8.5 ppm). Two distinct singlets would be expected for the two methyl groups: one for the N-methyl group (approx. 3.5-4.0 ppm) and one for the ester methyl group (approx. 3.8-4.2 ppm).

-

¹³C NMR: Carbonyl carbons of the ester and the pyridone ring would be observed downfield (>160 ppm). The two methyl carbons would appear upfield, along with the sp² carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ester (approx. 1720-1740 cm⁻¹) and the amide/ketone of the pyridone ring (approx. 1650-1680 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 167, with characteristic fragmentation patterns involving the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Manufacturing Protocol

The most reliable and common synthesis of the title compound is achieved through the regioselective N-methylation of its precursor, Methyl 2-hydroxynicotinate.

Primary Synthetic Route: N-Methylation

This reaction involves the alkylation of the pyridone nitrogen. The key challenge in alkylating ambident nucleophiles like 2-pyridones is controlling regioselectivity—preventing O-alkylation in favor of the desired N-alkylation. The choice of base, solvent, and methylating agent is paramount to ensuring a high yield of the correct isomer.[5]

-

Precursor: Methyl 2-hydroxynicotinate (CAS: 10128-91-3) is the logical starting material.[6] It exists in tautomeric equilibrium, predominantly as the 2-pyridone form, which is necessary for N-methylation.

-

Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is sufficient to deprotonate the pyridone nitrogen to form the nucleophilic anion but is less aggressive and hazardous than alternatives like sodium hydride (NaH). The use of a weaker base helps favor N-alkylation over O-alkylation.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is required. These solvents effectively solvate the potassium cation without interfering with the nucleophilicity of the pyridone anion, thereby promoting an Sₙ2 reaction mechanism.

-

Methylating Agent: Methyl iodide (MeI) is a highly effective and reactive methylating agent for this transformation. Dimethyl sulfate could also be used but is more toxic.

Experimental Workflow Diagram

Caption: Synthetic workflow for N-methylation.

Step-by-Step Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-hydroxynicotinate (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and stir until all solid has dissolved.

-

Base Addition: Add finely ground potassium carbonate (1.5 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension. A slight exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once complete, pour the reaction mixture into cold water. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate).

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Chemical Reactivity and Derivatization

The title compound possesses several reactive sites that can be targeted for further molecular elaboration, making it a versatile synthetic intermediate.

Key Reactivity Centers

Caption: Key reactive sites for derivatization.

-

Ester Group: The methyl ester is a prime handle for modification.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup will yield the corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This acid is a crucial intermediate for forming amide bonds via standard peptide coupling reagents (e.g., HATU, EDC).

-

Amidation: Direct aminolysis with amines can form amides, though this often requires harsh conditions. A more common route is via the carboxylic acid intermediate.

-

-

Pyridone Ring: The electron-rich nature of the 2-pyridone ring makes it susceptible to electrophilic aromatic substitution, typically at the C5 position. Halogenation, nitration, and Friedel-Crafts reactions can be performed to introduce further diversity.

-

Decarboxylation: While not always trivial, related 2-pyridone-3-carboxylic acids can undergo decarboxylation under specific thermal or catalytic conditions to yield the corresponding 1-methyl-2(1H)-pyridinone.[7][8]

Applications in Research and Drug Development

The primary value of Methyl 1-methyl-2-oxopyridine-3-carboxylate lies in its role as a scaffold and intermediate in medicinal chemistry.

-

Scaffold for Library Synthesis: Its multiple reactive handles allow for the rapid generation of diverse chemical libraries. By modifying the ester and the pyridone ring, chemists can systematically explore the structure-activity relationship (SAR) of new compound series.

-

Analogy to Natural Products: The core structure is related to bioactive alkaloids like Ricinine, a toxic substance found in the castor oil plant which has been studied for various biological properties.[9][10] Synthetic routes developed for Ricinine and its analogues often involve similar N-methyl-2-pyridone intermediates.[11]

-

Intermediate for Complex Targets: The compound serves as a key starting material for more complex, polycyclic molecules. Its inherent functionality can be used to direct the stereochemistry and regiochemistry of subsequent reactions, a cornerstone of modern synthetic chemistry.[12]

Conclusion

Methyl 1-methyl-2-oxopyridine-3-carboxylate is more than a simple catalog chemical; it is a strategically important building block grounded in the well-established biological relevance of the 2-pyridone scaffold. Its straightforward and high-yielding synthesis, combined with its versatile chemical reactivity, ensures its continued use in the discovery and development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:67367-27-5 | methyl 1-methyl-2-oxopyridine-3-carboxylate | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 2-hydroxynicotinate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Novel approach for drug synthesis | ARNIIF Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

A Guide to the Spectroscopic Characterization of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Introduction

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 67367-27-5) is a substituted pyridone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis.[1][2] Pyridone scaffolds are prevalent in numerous biologically active molecules, and their derivatives serve as versatile intermediates for the synthesis of more complex molecular architectures. Accurate structural elucidation is paramount for any research or development involving this compound.

This technical guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to offer researchers and drug development professionals a robust framework for validating the structure and purity of this important chemical entity.

Molecular Structure:

References

Foreword: The 2-Pyridone Core - A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 2-Pyridone Derivatives

The 2-pyridone moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery programs.[1][2] Its prevalence in both natural products and FDA-approved synthetic drugs underscores its remarkable utility.[1][3] The unique structural and physicochemical properties of the 2-pyridone core, such as its ability to act as both a hydrogen bond donor and acceptor and its tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, make it a versatile scaffold for engaging with diverse biological targets.[1][2] This adaptability has led to the development of 2-pyridone derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This guide provides a comprehensive technical overview of the primary biological activities of 2-pyridone derivatives. It is designed not merely as a recitation of facts but as a field guide for the practicing scientist. We will delve into the mechanistic underpinnings of these activities, provide detailed, validated experimental protocols for their evaluation, and explore the synthetic strategies that bring these promising molecules to life. The causality behind experimental choices is emphasized, offering insights born from practical application to empower your own research and development endeavors.

Section 1: The 2-Pyridone Scaffold: Physicochemical Properties and Synthetic Access

The therapeutic versatility of 2-pyridone derivatives is rooted in their fundamental chemical characteristics. Understanding these properties is crucial for designing novel compounds with improved drug-like attributes such as enhanced solubility, metabolic stability, and target affinity.[1][2]

Lactam-Lactim Tautomerism

A defining feature of the 2-pyridone ring is its existence in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. In both solid and solution phases, the lactam form predominates, which is critical for its biological interactions, often acting as a bioisostere for amides or phenols.[1][2] This equilibrium is the foundation of its ability to participate in various hydrogen bonding schemes within biological systems.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of a Blockbuster Drug Class: A Technical Guide to the Mechanism of Action of Dihydropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

More than four decades after their introduction, 1,4-dihydropyridines (DHPs) remain a cornerstone in the management of cardiovascular diseases, particularly hypertension and angina.[1][2] Their remarkable success stems from a targeted mechanism of action: the modulation of L-type voltage-gated calcium channels (CaV1.2).[1] This guide provides a deep dive into the molecular pharmacology of dihydropyridine compounds, elucidating their interaction with L-type calcium channels, the structural determinants of their activity, and the physiological consequences of this interaction. We will explore the key experimental methodologies that have been instrumental in unraveling these mechanisms, offering a robust framework for researchers in pharmacology and drug development.

The Central Target: L-Type Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs) are crucial transducers of electrical signals at the cell membrane into intracellular calcium transients, which in turn trigger a myriad of physiological processes.[3][4] The family of VGCCs is diverse, but the L-type (Long-lasting) subfamily, particularly the CaV1.2 isoform, is the primary target of dihydropyridine drugs.[1] These channels are predominantly expressed in cardiac and smooth muscle cells, where they play a pivotal role in excitation-contraction coupling.[3][5]

L-type calcium channels are complex multi-protein structures composed of a central pore-forming α1 subunit and auxiliary α2δ, β, and sometimes γ subunits.[5][6][7] The α1 subunit, the largest component, is organized into four homologous domains (I-IV), each containing six transmembrane helices (S1-S6).[4][7] The S5 and S6 helices of each domain line the central pore, while the S1-S4 segments form the voltage-sensing domain.[7]

The influx of calcium through these channels upon membrane depolarization initiates a cascade of events. In smooth muscle cells, this influx leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in muscle contraction and vasoconstriction.[6][8] In cardiac muscle, the initial calcium entry triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for cardiac contractility.[3]

The Molecular Dance: How Dihydropyridines Modulate L-Type Calcium Channels

Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel.[9] This binding is allosteric, meaning it modulates the channel's function without directly occluding the pore. The binding site is located within a pocket formed by the transmembrane helices of domains III and IV, specifically involving residues in the IIIS5, IIIS6, and IVS6 segments.[10][11]

The interaction is highly dependent on the conformational state of the channel. Dihydropyridine antagonists, the most common therapeutic class, exhibit a higher affinity for the inactivated state of the channel.[12] By binding to and stabilizing the inactivated state, these drugs reduce the probability of the channel opening in response to depolarization, thereby decreasing the influx of calcium. This state-dependent binding explains their efficacy in tissues that undergo prolonged depolarization, such as vascular smooth muscle.

Interestingly, the dihydropyridine class also includes compounds that act as channel agonists (e.g., (S)-Bay K 8644), promoting channel opening.[12][13] The dual nature of DHP activity, agonism versus antagonism, is determined by subtle variations in their chemical structure and their interaction with the channel.[12]

A Dual Mode of Action

Recent evidence suggests that the vasodilatory effects of some dihydropyridines may not be solely due to their direct action on smooth muscle L-type calcium channels. Some dihydropyridines can also induce the release of nitric oxide (NO) from the vascular endothelium.[14] This NO then diffuses to the adjacent smooth muscle cells, activating guanylate cyclase and leading to further vasodilation. This dual mechanism, direct smooth muscle relaxation and indirect endothelium-mediated vasodilation, may contribute to the potent antihypertensive effects of this drug class.[14]

Structure-Activity Relationship: The Chemical Blueprint for Dihydropyridine Activity

The pharmacological activity of dihydropyridine compounds is intricately linked to their chemical structure. The core 1,4-dihydropyridine ring is the foundational scaffold, but substitutions at various positions dramatically influence their potency, selectivity, and agonist/antagonist profile.[2]

Key structural features that govern the activity of dihydropyridines include:

-

The 4-Aryl Group: An aryl group at the 4-position of the dihydropyridine ring is essential for optimal antagonist activity.[15][16] The nature and position of substituents on this aryl ring can significantly impact potency. Electron-withdrawing groups, for instance, generally enhance antagonist activity.[15][16]

-

Ester Groups at C3 and C5: The presence of ester groups at the 3 and 5 positions is a critical determinant of activity.[15][16] The size and nature of these ester groups can influence the drug's affinity for the receptor and its pharmacokinetic properties.

-

Chirality: Many dihydropyridines are chiral molecules, and their enantiomers can exhibit markedly different pharmacological properties.[1] For instance, the (S)-enantiomer of many DHPs is a more potent antagonist than the (R)-enantiomer.[1] This stereoselectivity highlights the precise three-dimensional fit required for optimal drug-receptor interaction.

The following table summarizes the key structure-activity relationships for 1,4-dihydropyridine analogues:

| Structural Modification | Impact on Biological Activity |

| 4-Aryl Ring Substitution | Electron-withdrawing groups generally increase antagonist activity.[15][16] |

| Ester Groups at C3 and C5 | Essential for high-affinity binding; modifications affect potency and pharmacokinetics.[15][16] |

| N1 Position | Unsubstituted N1 is generally preferred for antagonist activity. |

| C2 and C6 Substituents | Small alkyl groups, such as methyl, are typically found in active compounds. |

| Chirality at C4 | Enantiomers often display significant differences in potency and even activity (antagonist vs. agonist).[1] |

Therapeutic Applications and Adverse Effects

The primary clinical application of dihydropyridine calcium channel blockers is the treatment of cardiovascular diseases.[17][18][19] Their vasodilatory properties make them highly effective antihypertensive agents.[8][17][19][20] They are also used to treat angina pectoris by reducing myocardial oxygen demand and increasing coronary blood flow.[8][9][17][20] Other indications include Raynaud's phenomenon and certain types of cardiac arrhythmias.[9][18]

Common examples of dihydropyridine drugs include:

While generally well-tolerated, dihydropyridines can cause side effects related to their vasodilatory action. These include:

The incidence and severity of these side effects can vary between different dihydropyridine drugs and are often dose-dependent.[23]

Experimental Methodologies for Studying Dihydropyridine Action

Our understanding of the mechanism of action of dihydropyridines has been built upon a foundation of sophisticated experimental techniques. These methods allow researchers to probe the interaction of these drugs with their target channels at the molecular, cellular, and tissue levels.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique for studying the activity of ion channels in real-time.[24] It allows for the measurement of the ionic currents flowing through single or multiple ion channels in a patch of cell membrane.[24][25][26]

Workflow for Whole-Cell Voltage Clamp Recording:

Caption: Workflow for characterizing dihydropyridine effects using whole-cell patch-clamp.

Step-by-Step Protocol:

-

Cell Preparation: Isolate primary cells (e.g., vascular smooth muscle cells) or use a stable cell line expressing L-type calcium channels. Plate the cells onto glass coverslips suitable for microscopy.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an appropriate internal solution.

-

Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a gigaohm seal between the pipette tip and the cell membrane.[25]

-

Whole-Cell Configuration: Apply a brief, stronger pulse of suction to rupture the patch of membrane under the pipette tip, allowing for electrical and diffusional access to the cell interior.[25][27]

-

Voltage Clamp and Recording: Using a patch-clamp amplifier, clamp the membrane potential at a holding potential where L-type calcium channels are closed (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., to +10 mV) to activate the channels and record the resulting inward calcium currents.

-

Drug Application: Perfuse the recording chamber with a solution containing the dihydropyridine compound at a known concentration.

-

Post-Drug Recording: After a sufficient incubation period, repeat the voltage-step protocol to record the calcium currents in the presence of the drug.

-

Data Analysis: Measure the peak amplitude of the calcium currents before and after drug application. The percentage of current inhibition can be calculated. By testing a range of drug concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).

Radioligand Binding Assays

Radioligand binding assays are used to quantify the interaction of a drug with its receptor.[28] These assays typically involve incubating a radiolabeled ligand (e.g., [3H]-(+)-PN200-110, a potent dihydropyridine) with a tissue homogenate or cell membrane preparation containing the L-type calcium channels.

Workflow for a Competition Binding Assay:

Caption: Workflow for determining dihydropyridine binding affinity using a radioligand competition assay.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize a tissue rich in L-type calcium channels (e.g., rat brain or heart) or cells overexpressing the channel in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend them in the assay buffer.

-

Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]-(+)-PN200-110), and increasing concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor like nifedipine).

-

Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[29]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The inhibitory constant (Ki), a measure of the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging

Calcium imaging is a technique that allows for the visualization of changes in intracellular calcium concentration.[30][31] This is typically achieved using fluorescent calcium indicators, which are molecules that exhibit a change in their fluorescence properties upon binding to calcium.[31][32]

Workflow for Calcium Imaging:

Caption: Workflow for assessing dihydropyridine effects on intracellular calcium using fluorescence imaging.

Step-by-Step Protocol:

-

Cell Loading: Culture cells on a glass-bottom dish suitable for high-resolution microscopy. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

-

De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.

-

Imaging Setup: Mount the dish on the stage of a fluorescence microscope equipped with a sensitive camera.

-

Baseline Recording: Acquire a baseline fluorescence signal from the cells in a physiological buffer.

-

Stimulation: Stimulate the cells to induce calcium influx through L-type calcium channels. This can be achieved by depolarization with a high-potassium solution or by electrical field stimulation. Record the resulting increase in fluorescence.

-

Drug Application: Perfuse the cells with a solution containing the dihydropyridine compound.

-

Post-Drug Stimulation: After incubation with the drug, re-stimulate the cells using the same protocol and record the fluorescence response.

-

Data Analysis: Quantify the change in fluorescence intensity upon stimulation before and after drug application. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated, which provides a more accurate measure of the intracellular calcium concentration. The inhibitory effect of the dihydropyridine can be determined by the reduction in the peak calcium signal.

Conclusion

Dihydropyridine compounds represent a remarkable success story in rational drug design, stemming from a deep understanding of their molecular target and mechanism of action. Their ability to selectively modulate L-type voltage-gated calcium channels has provided a powerful therapeutic tool for the management of cardiovascular diseases. For researchers and drug development professionals, a thorough grasp of the intricate interplay between the structure of these compounds, their binding to the calcium channel, and the resulting physiological effects is paramount. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this important class of drugs and the development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Voltage-gated calcium channels - Proteopedia, life in 3D [proteopedia.org]

- 6. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. youtube.com [youtube.com]

- 9. droracle.ai [droracle.ai]

- 10. annualreviews.org [annualreviews.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 18. buzzrx.com [buzzrx.com]

- 19. The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update | ECR Journal [ecrjournal.com]

- 20. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. What are some side effects of Calcium Channel Blockers? | ClinicalKeyAI [elsevier.com]

- 23. droracle.ai [droracle.ai]

- 24. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 26. scientifica.uk.com [scientifica.uk.com]

- 27. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. giffordbioscience.com [giffordbioscience.com]

- 30. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Calcium imaging - Wikipedia [en.wikipedia.org]

- 32. Calcium Imaging - Neuroservice [neuroservice.com]

N-Alkylated 2-Pyridones: A Technical Guide to Synthesis, Characterization, and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-alkylated 2-pyridone scaffold is a cornerstone in modern medicinal chemistry and materials science. As a "privileged structure," its derivatives are prevalent in numerous natural products and FDA-approved drugs, demonstrating a vast range of biological activities including antiviral, anticancer, and neuroprotective properties.[1][2][3] The introduction of an alkyl group onto the pyridone nitrogen atom profoundly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for modulating biological activity and developing effective therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the core aspects of N-alkylated 2-pyridones, focusing on robust synthetic methodologies, definitive characterization techniques, and their expanding applications in drug discovery.

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form.[5] However, the pyridone (lactam) form typically predominates in both solid and solution phases.[5] This structural feature makes it an excellent bioisostere for amides and phenols and enables it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4][5] N-alkylation not only blocks this hydrogen-bonding capability at the nitrogen but also provides a critical vector for synthetic diversification, allowing chemists to fine-tune the molecule's properties for specific applications. The strategic placement of an N-alkyl group can enhance binding affinity to target proteins, improve cell permeability, and alter metabolic pathways, making it a key step in drug design and optimization.[4]

Part 1: Synthetic Methodologies

The synthesis of N-alkylated 2-pyridones requires careful control of regioselectivity to favor substitution on the nitrogen atom over the exocyclic oxygen. The deprotonated 2-pyridone is an ambident nucleophile, capable of reacting at either the nitrogen or oxygen, leading to mixtures of N-alkylated 2-pyridones and 2-alkoxypyridines.[2][6] The choice of synthetic strategy is therefore paramount.

Direct N-Alkylation of 2-Pyridones

The most straightforward approach is the direct alkylation of a pre-formed 2-pyridone ring. This SN2 reaction is typically performed by deprotonating the 2-pyridone with a suitable base, followed by the addition of an alkylating agent (e.g., alkyl halide or sulfonate).[2]

Causality Behind Experimental Choices:

-

Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the pyridone nitrogen without competing with the alkylating agent. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can also be effective, particularly with more reactive alkylating agents.[7] The use of Cs₂CO₃ has been shown to promote N-alkylation.[7]

-

Solvent System: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they solvate the cation of the base, leaving a highly reactive, "naked" pyridone anion, which enhances the reaction rate.

-

Regioselectivity (N- vs. O-Alkylation): The ratio of N- to O-alkylation is influenced by several factors. Harder electrophiles (e.g., alkyl sulfates) tend to favor O-alkylation, while softer electrophiles (e.g., alkyl iodides) favor N-alkylation according to Hard-Soft Acid-Base (HSAB) theory. Furthermore, reaction conditions can be tuned; for instance, conducting the reaction in water with a surfactant like Tween 20 has been shown to afford high regioselectivity for N-alkylation.[8][9][10]

Detailed Protocol: Direct N-Alkylation of 5-Bromo-2-pyridone[9][10]

-

Reaction Setup: To a solution of 5-bromo-2-pyridone (1.0 equiv.) in anhydrous DMF (0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Addition of Alkylating Agent: Add the desired alkyl bromide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 50 °C, for less reactive halides) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-12 hours).

-

Workup: Quench the reaction by slowly adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure N-alkylated 2-pyridone.

Modern Synthetic Approaches

While direct alkylation is a workhorse method, modern catalysis has introduced more sophisticated and often milder routes.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine.[11][12][13] It is particularly useful for synthesizing N-aryl-2-pyridones, a class of compounds with significant biological activity.[14] The reaction typically employs a palladium precursor and a specialized phosphine ligand.[11][12]

-

Photoredox Catalysis: Emerging as a green and efficient alternative, visible-light photoredox catalysis enables C-N bond formation under exceptionally mild conditions.[15][16][17][18][19] These reactions often proceed via radical mechanisms, offering unique reactivity and selectivity profiles compared to traditional methods.[15][17]

Diagram: N- vs. O-Alkylation Pathways

Caption: General scheme showing the competitive N- and O-alkylation of 2-pyridone.

Part 2: Spectroscopic and Analytical Characterization

Unambiguous characterization is crucial to confirm successful N-alkylation and distinguish it from the O-alkylated isomer. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive evidence for N-alkylation is the appearance of signals corresponding to the protons on the alkyl group attached to the nitrogen. For an N-benzyl group, for instance, a characteristic singlet for the benzylic CH₂ protons will appear, typically around 5.0-5.5 ppm. In contrast, the CH₂ protons of an O-benzyl group in 2-benzyloxypyridine appear further downfield. The chemical shifts of the pyridone ring protons are also diagnostic.[20][21]

-

¹³C NMR: The carbonyl carbon (C2) of an N-alkylated 2-pyridone typically resonates around 160-165 ppm.[20] In the O-alkylated isomer, this carbon becomes an sp²-hybridized carbon attached to oxygen and shifts significantly.[22]

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized product, providing an exact mass that validates the molecular formula.[22]

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching absorption band between 1640-1680 cm⁻¹ is a key indicator of the 2-pyridone ring and confirms that alkylation did not occur on the oxygen atom.

Table 1: Representative Spectroscopic Data for 1-Benzyl-5-bromo-2-pyridone

| Technique | Feature | Typical Value/Observation |

| ¹H NMR (400 MHz, CDCl₃) | N-CH₂ (benzyl) | ~5.1 ppm (singlet, 2H) |

| Aromatic protons (benzyl) | ~7.2-7.4 ppm (multiplet, 5H) | |

| Pyridone ring protons | ~6.5-7.5 ppm (multiplet, 3H) | |

| ¹³C NMR (100 MHz, CDCl₃) | N-CH₂ (benzyl) | ~52 ppm |

| C=O (pyridone C2) | ~162 ppm | |

| Aromatic/Pyridone carbons | ~105-140 ppm | |

| IR (KBr) | C=O stretch | ~1660 cm⁻¹ (strong) |

| HRMS (ESI) | [M+H]⁺ | Calculated m/z matches observed m/z within 5 ppm |

Part 3: Applications in Drug Discovery

The N-alkylated 2-pyridone scaffold is a validated pharmacophore found in a multitude of clinically important agents.[1][3] Its versatility allows it to target a wide array of biological systems.

Antiviral Agents

N-alkylated 2-pyridones are prominent in antiviral research. They have shown potent activity against several viruses, including:

-

Hepatitis B Virus (HBV): Certain derivatives have demonstrated excellent inhibitory activity against HBV DNA replication with high selectivity indexes.[23]

-

Hepatitis C Virus (HCV): Dihydropyridone derivatives act as potent inhibitors of the HCV NS5B polymerase, a critical enzyme for viral replication.[24]

-

SARS-CoV-2: The 2-pyridone scaffold has been identified as a key pharmacophore for inhibiting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[25] Natural products containing this moiety are being investigated as potential leads for COVID-19 treatments.[25] Some synthetic hybrids have also shown promising activity against SARS-CoV-2.[26]

Anticancer Agents

The structural features of N-alkylated 2-pyridones make them suitable candidates for anticancer drug design. They have been successfully developed as:

-

Kinase Inhibitors: The pyridone ring can mimic the hinge-binding motifs required for kinase inhibition. Derivatives have been developed as potent inhibitors of kinases like PIM-1, which is implicated in cell survival and proliferation pathways in cancer.[7][27]

-

Agents Targeting Various Cancer Cell Lines: Numerous studies have reported the synthesis of N-alkylated 2-pyridone libraries that exhibit significant growth inhibition against a wide panel of human cancer cell lines, including those for breast, lung, and renal cancer.[1][4][7]

Diagram: Pharmacophore Model for a Generic Kinase Inhibitor

Caption: A generalized pharmacophore model for an N-alkylated 2-pyridone kinase inhibitor.

Conclusion and Future Outlook

N-alkylated 2-pyridones continue to be a fertile ground for research and development. The synthetic methodologies for their preparation are mature yet continue to evolve with the advent of new catalytic systems that offer milder conditions and improved selectivity. The proven track record of this scaffold in approved therapeutics ensures its continued exploration in drug discovery programs targeting viral diseases, cancer, and other unmet medical needs. Future efforts will likely focus on leveraging computational chemistry for rational design, exploring novel N-alkyl substituents to probe new chemical space, and applying green chemistry principles to their large-scale synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in photocatalytic C–N bond coupling reactions | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Photoredox and Electrochemical Methods for C-N Bond [chemistry.as.virginia.edu]

- 19. frontiersin.org [frontiersin.org]

- 20. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 5,5'- and 6,6'-dialkyl-5,6-dihydro-1H-pyridin-2-ones as potent inhibitors of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-pyridone systems.

An In-Depth Technical Guide to Tautomerism in 2-Pyridone Systems for Researchers and Drug Development Professionals

Abstract

Prototropic tautomerism, the dynamic equilibrium between structural isomers through proton migration, is a phenomenon of fundamental importance in heterocyclic chemistry, with profound implications for medicinal chemistry and drug development. The 2-pyridone ⇌ 2-hydroxypyridine system represents one of the most extensively studied and illustrative examples of lactam-lactim tautomerism. The position of this equilibrium is exquisitely sensitive to the molecular environment, including solvent polarity, pH, temperature, and the electronic nature of substituents on the pyridine ring. Understanding and controlling this tautomeric balance is critical, as the distinct forms exhibit different physicochemical properties such as aromaticity, dipole moment, lipophilicity, and, most importantly, hydrogen bonding patterns. These differences directly influence a molecule's pharmacokinetics and its ability to engage in specific molecular recognition events with biological targets. This guide provides a comprehensive technical overview of the core principles governing 2-pyridone tautomerism, details robust experimental and computational methodologies for its characterization, and explores its critical impact on the drug design and development process.

Introduction to Prototropic Tautomerism

Tautomerism describes the chemical equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[1] The most common form is prototropic tautomerism, which involves the relocation of a proton, often accompanied by a shift in the position of a double bond.[1][2] This process can be considered a subset of acid-base behavior.[1] In heterocyclic systems, tautomerism is a pervasive feature that dictates the chemical reactivity and biological function of countless compounds.[3][4] The interconversion between tautomers, unlike resonance structures which are theoretical depictions of a single molecule, involves the breaking and forming of covalent bonds and results in distinct chemical species with measurable energy differences.[1] The energy barrier between tautomers is typically low enough to allow for rapid interconversion under ambient conditions, leading to a dynamic equilibrium.[3]